Chemical structure and properties of N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide
Chemical structure and properties of N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide
An In-depth Technical Guide to N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide: Synthesis, Characterization, and Potential Applications
Introduction
N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide is a unique molecule that incorporates a pyrazole ring, a foundational scaffold in medicinal chemistry, with a flexible acetamide linker and a terminal primary amine. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The acetamide linkage and the ethylenediamine moiety introduce opportunities for further functionalization and can influence the molecule's pharmacokinetic profile. This guide provides a comprehensive overview of the chemical structure, a proposed synthetic route, predicted physicochemical properties, and potential applications of this compound for researchers and professionals in drug development.
Chemical Structure and Properties
The core structure of N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide consists of a 3-methyl-1H-pyrazole ring N-substituted at the 1-position with an acetamide group, which is further N-substituted with an aminoethyl group.
Molecular Formula: C₈H₁₅N₅O
Molecular Weight: 197.24 g/mol
IUPAC Name: N-(2-aminoethyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide
Predicted Physicochemical Properties:
| Property | Predicted Value |
| pKa (most basic) | 9.5 (predicted) |
| LogP | -0.5 (predicted) |
| Solubility | Soluble in water and polar organic solvents |
Note: These properties are predicted based on the chemical structure and have not been experimentally determined.
Caption: Chemical structure of N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide.
Proposed Synthesis
A plausible synthetic route to N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide involves a two-step process: N-alkylation of 3-methyl-1H-pyrazole followed by amidation.
Step 1: Synthesis of Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate
The first step is the N-alkylation of 3-methyl-1H-pyrazole with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.
Caption: N-alkylation of 3-methyl-1H-pyrazole.
Experimental Protocol:
-
To a solution of 3-methyl-1H-pyrazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate, which can be purified by column chromatography.
Rationale: The use of a carbonate base is common for N-alkylation of pyrazoles as it is strong enough to deprotonate the pyrazole nitrogen but mild enough to avoid significant side reactions.[3] Acetone is a suitable polar aprotic solvent for this type of reaction.
Step 2: Amidation of Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate with Ethylenediamine
The second step involves the aminolysis of the synthesized ester with an excess of ethylenediamine to favor the formation of the desired mono-acylated product.[4]
Caption: Amidation with ethylenediamine.
Experimental Protocol:
-
Dissolve ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in an excess of ethylenediamine (5-10 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
After the reaction is complete, remove the excess ethylenediamine under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield the final product, N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide.
Rationale: Using a large excess of ethylenediamine shifts the equilibrium towards the formation of the mono-amide and minimizes the formation of the di-acylated byproduct.[5] Heating is necessary to drive the aminolysis of the ester.[4]
Structural Elucidation (Predicted)
The structure of N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide can be confirmed using standard spectroscopic techniques.
¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.2-7.4 | d | 1H | Pyrazole H-5 |
| 5.9-6.1 | d | 1H | Pyrazole H-4 |
| 4.8-5.0 | s | 2H | N-CH₂-CO |
| 3.2-3.4 | q | 2H | CO-NH-CH₂ |
| 2.7-2.9 | t | 2H | CH₂-NH₂ |
| 2.2-2.3 | s | 3H | Pyrazole-CH₃ |
| 1.5-2.0 | br s | 3H | NH and NH₂ |
¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| 168-170 | C=O (amide) |
| 148-150 | Pyrazole C-3 |
| 138-140 | Pyrazole C-5 |
| 105-107 | Pyrazole C-4 |
| 52-54 | N-CH₂-CO |
| 41-43 | CO-NH-CH₂ |
| 40-42 | CH₂-NH₂ |
| 12-14 | Pyrazole-CH₃ |
Infrared (IR) Spectroscopy (Predicted, KBr pellet):
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretching (primary amine and secondary amide) |
| 2850-2950 | C-H stretching (aliphatic) |
| 1640-1680 | C=O stretching (amide I band) |
| 1520-1570 | N-H bending (amide II band) |
Mass Spectrometry (MS):
The molecular ion peak [M+H]⁺ would be expected at m/z 198.135.
Potential Applications and Research Directions
The structural motifs within N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide suggest several potential applications in drug discovery.
-
Kinase Inhibitors: Many pyrazole-containing compounds have been developed as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[6][7] The acetamide linker and the terminal amine could be functionalized to interact with the hinge region and the solvent-exposed surface of kinase active sites.
-
Anticancer Agents: The pyrazole core is present in numerous compounds with demonstrated anticancer activity.[1] The title compound could be evaluated for its cytotoxic effects against various cancer cell lines.
-
Scaffold for Library Synthesis: The terminal primary amine serves as a convenient handle for further chemical modifications, allowing for the rapid synthesis of a library of derivatives. This would be valuable for structure-activity relationship (SAR) studies to optimize biological activity.
Future research should focus on the synthesis and in-vitro biological evaluation of N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide and its derivatives against a panel of cancer cell lines and protein kinases.
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